5-Methoxyaminomethyl-2-thiouridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

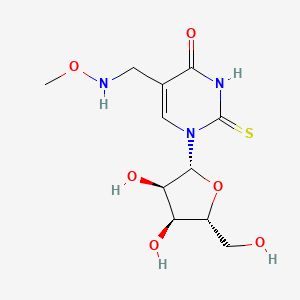

5-methoxyaminomethyl-2-thiouridine is a thiouridine that is 2-thiouridine bearing an additional methoxyaminomethyl substituent at position 5 on the thiouracil ring.

科学研究应用

Role in tRNA Modifications

5-Methoxyaminomethyl-2-thiouridine is primarily located at the wobble position of tRNA, where it influences codon-anticodon interactions. This modification is essential for the accurate translation of mRNA into proteins. The presence of this compound enhances the binding affinity of aminoacyl-tRNAs to the ribosome, thereby increasing translation efficiency. Studies have shown that this modification facilitates Watson-Crick base pairing with adenosine at the 3' end of mRNA codons, which is crucial for maintaining fidelity during protein synthesis .

Biochemical Assays and Detection Methods

The detection and quantification of this compound levels in tRNA have been achieved through innovative biochemical assays. One notable method involves the use of γ-toxin endonuclease from Kluyveromyces lactis, which cleaves tRNAs containing this modification. This assay can be coupled with techniques such as Northern blotting or quantitative PCR to monitor the status of this compound across various eukaryotic species . The ability to assess this modification's presence provides valuable insights into its biological significance and evolutionary conservation.

Implications in Cellular Stress Responses

Research indicates that oxidative stress can significantly impact the stability and integrity of tRNAs containing this compound. For instance, exposure to hydrogen peroxide has been shown to reduce the levels of this modification in yeast cells, suggesting that oxidative conditions can lead to desulfuration processes affecting tRNA functionality . Understanding these dynamics is crucial for elucidating how cells respond to stress and maintain protein synthesis under adverse conditions.

Potential Therapeutic Applications

The unique properties of this compound have prompted investigations into its potential therapeutic applications. Given its role in enhancing translation efficiency, there is interest in exploring how modifications like this compound could be leveraged to improve the efficacy of gene therapies or synthetic biology applications. Moreover, modifications that enhance tRNA stability and function may have implications for developing treatments for diseases associated with protein misfolding or translational errors .

Data Tables

| Application Area | Description | Methodology |

|---|---|---|

| tRNA Modification Studies | Investigating the role of this compound in codon recognition | LC-MS/MS analysis |

| Detection Assays | Monitoring levels of this compound using γ-toxin endonuclease | Northern blotting, quantitative PCR |

| Cellular Stress Response | Examining the impact of oxidative stress on tRNA modifications | Yeast culture experiments |

| Therapeutic Potential | Exploring applications in gene therapy and synthetic biology | Experimental drug development |

Case Studies

- Oxidative Stress Impact on tRNA Modifications : A study demonstrated that yeast cells exposed to varying concentrations of hydrogen peroxide showed a significant decrease in this compound levels, indicating a direct relationship between oxidative stress and tRNA integrity .

- Detection Method Development : The γ-toxin assay was developed as a novel method for detecting this compound across diverse eukaryotic organisms, revealing its evolutionary conservation and functional importance .

- Therapeutic Exploration : Research is underway to explore how enhancing tRNA modifications like this compound could improve the efficacy of therapeutic strategies aimed at correcting protein synthesis errors associated with genetic disorders .

属性

分子式 |

C11H17N3O6S |

|---|---|

分子量 |

319.34 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(methoxyamino)methyl]-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C11H17N3O6S/c1-19-12-2-5-3-14(11(21)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,21)/t6-,7-,8-,10-/m1/s1 |

InChI 键 |

RJUNHHFZFRMZQQ-FDDDBJFASA-N |

手性 SMILES |

CONCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

规范 SMILES |

CONCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。